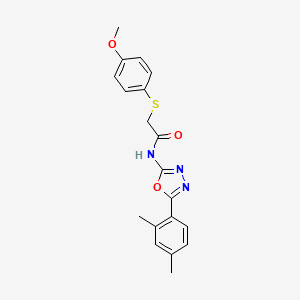

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

The compound N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethylphenyl group and at the 2-position with a thioacetamide moiety linked to a 4-methoxyphenyl ring. This structure combines electron-donating groups (EDGs: methyl, methoxy) with the heterocyclic oxadiazole system, which is known for its bioactivity in medicinal chemistry, particularly in anticancer and enzyme inhibition contexts .

Properties

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-12-4-9-16(13(2)10-12)18-21-22-19(25-18)20-17(23)11-26-15-7-5-14(24-3)6-8-15/h4-10H,11H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZPRAWLCQUOFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Thioether Formation: The oxadiazole intermediate is then reacted with a thiol derivative (such as 4-methoxyphenyl thiol) to form the thioether linkage.

Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its effects on different biological systems to identify potential therapeutic applications.

Medicine

In medicine, derivatives of oxadiazole compounds are often explored for their potential as drug candidates. The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” depends on its interaction with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways and targets can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on molecular formula (C₁₈H₁₇N₃O₃S).

Key Differences in Bioactivity and SAR (Structure-Activity Relationships)

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethylphenyl (EDG) and 4-methoxyphenylthio (EDG) groups contrast with analogs like Compound 154 (4-chlorophenyl, EWG), which showed potent cytotoxicity (IC50 = 3.8 µM) but lower selectivity for cancerous vs. noncancerous cells . EDGs may reduce cytotoxicity but improve selectivity by minimizing off-target interactions. Compound 8u (3,4,5-trimethoxyphenyl) demonstrated strong inhibition of leukemia cell growth, attributed to enhanced π-π stacking and hydrogen bonding with enzyme active sites . The target’s simpler methoxy group may offer moderate activity but better synthetic accessibility.

Thioacetamide vs. Acetamide Linkers :

- The thioether (-S-) in the target compound and analogs (e.g., Compound 154 , 8u ) may facilitate sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination) that plain acetamide linkers lack. For example, N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide () lacks the thioether, possibly reducing enzyme-binding versatility .

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxadiazole ring and a thioacetamide moiety. The oxadiazole ring is a five-membered heterocycle that enhances the compound's biological activity by serving as a pharmacophore. The presence of methoxy and dimethyl groups on the phenyl rings contributes to its lipophilicity and binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N3O2S |

| Molar Mass | 342.43 g/mol |

| CAS Number | 891146-09-1 |

| Solubility | Soluble in DMSO |

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of 1,3,4-oxadiazoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: A study investigated the cytotoxic effects of several oxadiazole derivatives against human cancer cell lines. The compound this compound showed promising results with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The oxadiazole scaffold has also been explored for its antimicrobial potential. Compounds with similar structures have shown effectiveness against a range of bacterial strains and fungi.

Research Findings: A series of studies highlighted that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Binding: Interaction with specific receptors can modulate signaling pathways related to apoptosis.

- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress within cells leads to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

- Oxadiazole Ring: Essential for anticancer activity due to its ability to interact with biological targets.

- Substituents on Phenyl Rings: The presence of electron-donating groups (e.g., methoxy and dimethyl groups) enhances lipophilicity and increases binding affinity.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Increases solubility and binding affinity |

| Dimethyl Group | Enhances cytotoxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide?

- Methodology : Synthesis typically involves multi-step reactions. First, the oxadiazole ring is formed via cyclization of a thiosemicarbazide intermediate under reflux with reagents like POCl₃. Subsequent acylation introduces the acetamide group, while coupling reactions (e.g., nucleophilic substitution) attach the 4-methoxyphenylthio moiety. Key steps require controlled temperatures (60–100°C), solvents like DMF or dichloromethane, and catalysts such as NaH .

- Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for 2,4-dimethylphenyl; methoxy singlet at δ ~3.8 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 426.1) and fragmentation patterns of the oxadiazole core .

- IR Spectroscopy : Identify C=O stretches (~1680 cm⁻¹ for acetamide) and C-S-C vibrations (~650 cm⁻¹) .

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodology :

- pH Stability : Perform accelerated degradation studies in buffers (pH 2–10) at 37°C. Monitor via HPLC for hydrolysis of the oxadiazole or thioether bonds .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for oxadiazoles) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved across assays?

- Methodology :

- Dose-Response Curves : Compare IC₅₀ values in microbial vs. mammalian cell lines (e.g., MIC <10 μM for E. coli vs. IC₅₀ >50 μM in HEK293 cells) to identify selective toxicity .

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., DNA gyrase for antimicrobial activity; caspase-3 for apoptosis) to isolate target-specific effects .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methodology :

- Molecular Docking : Screen against crystallographic structures (e.g., COX-2 for anti-inflammatory activity; PD-L1 for anticancer potential). Prioritize binding poses with ΔG < -8 kcal/mol .

- QSAR Modeling : Correlate substituent effects (e.g., electron-donating methoxy groups) with activity using descriptors like logP and polar surface area .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodology :

- Analog Synthesis : Replace the 4-methoxyphenylthio group with electron-withdrawing (e.g., nitro) or bulkier (e.g., isopropyl) substituents. Compare bioactivity in standardized assays .

- Pharmacophore Mapping : Identify critical features (e.g., oxadiazole ring for hydrogen bonding; thioether for lipophilicity) using 3D alignment tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.